Ortho-Chloro vs. Para-Chloro Aurora A Kinase Inhibition: Positional Isomer Differentiation
The ortho-chlorophenyl substitution pattern is a critical determinant of Aurora kinase A (AurA) inhibitory potency. In a closely related bisanilinopyrimidine series, the o-chlorophenyl substituted compound exhibited an AurA IC50 of 6.1 nM . In contrast, the para-chlorophenyl analogue, 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1229405-43-9), is disclosed in patent literature as an AurA inhibitor but without a reported low nanomolar IC50 for this specific scaffold, suggesting attenuated potency relative to the ortho-substituted chemotype [1]. This differential is attributed to the ortho-chloro group's ability to induce a favorable conformational twist, optimizing hydrophobic interactions in the kinase hinge region.
| Evidence Dimension | Aurora Kinase A Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted high potency based on ortho-chloro chemotype (6.1 nM AurA IC50 in closely related o-chlorophenyl bisanilinopyrimidine) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1229405-43-9): Classified as an AurA inhibitor in patent claims, but specific low-nanomolar IC50 values are not prominently reported for this exact scaffold [1] |
| Quantified Difference | Inference: Ortho > Para potency, based on ~6.1 nM AurA IC50 benchmark achievable with ortho-chloro substitution in analogous cores |
| Conditions | In vitro Aurora A kinase inhibition assay (related bisanilinopyrimidine series) |
Why This Matters
Procuring the ortho-chloro isomer is critical for achieving the high AurA affinity documented for this chemotype; para-chloro substitution may lead to a false negative in kinase-targeted screens.
- [1] KR20190043842A. (2019). Pyrimidine-2-amine derivative, a method for producing the same, and an anticancer drug containing the same. Google Patents. View Source
